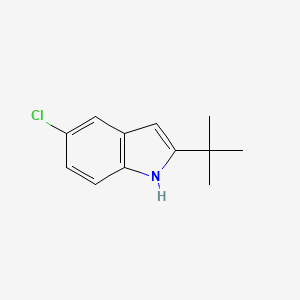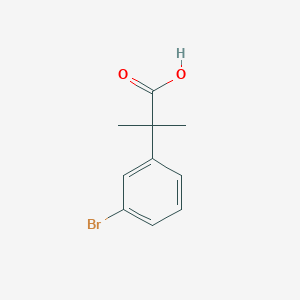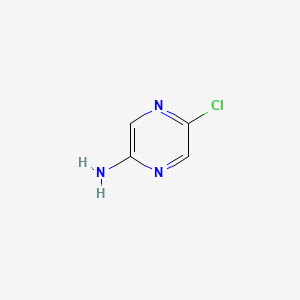
2-Tert-butyl-5-chloro-1H-indole
説明
2-Tert-Butyl-5-chloro-1H-indole (2TBCl-Ind) is an organic compound belonging to the class of aromatic compounds known as indoles. It is a colorless solid with the chemical formula C10H10ClN. It is a synthetic compound and is not found naturally in nature. It has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a fluorescent probe in biochemical experiments.
科学的研究の応用
Synthesis and Structural Analysis
- X-Ray Structure and DFT Studies : Research conducted by Boraei et al. (2021) on triazolyl-indole compounds, including tert-butyl analogues, utilized single-crystal X-ray diffraction and NMR techniques for molecular structure confirmation. The study revealed significant insights into molecular packing, atomic charge distribution, and donor-acceptor interactions, underscoring the compound's potential in various scientific applications (Boraei, Soliman, Haukka, & Barakat, 2021).
Chemical Synthesis and Characterization
- Fischer Indole Synthesis : A study by Falke et al. (2011) reported the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, highlighting the Fischer indole synthesis approach. This study contributes to understanding the synthetic pathways and potential applications of tert-butyl-indole derivatives in chemical research (Falke, Bumiller, Harbig, Masch, Wobbe, & Kunick, 2011).
Applications in Catalysis and Organic Synthesis
- Catalysis and Synthesis of Indoles : Research by Beller et al. (2001) involved the amination of aryl chlorides using potassium tert-butoxide, leading to the synthesis of N-substituted indoles. This study emphasizes the role of tert-butyl compounds in facilitating key organic reactions, which are crucial in pharmaceutical and chemical industries (Beller, Breindl, Riermeier, & Tillack, 2001).
Advanced Biological Testing
- Synthesis of Potent Antagonists : Isherwood et al. (2012) conducted research on the synthesis of hexahydro-7,10-epiminocyclohepta[b]indole derivatives using tert-butyl compounds. This synthesis was part of the preparation of a potent 5-HT6 antagonist, demonstrating the compound's relevance in advanced biological testing (Isherwood, Guzzo, Henderson, Hsia, Kaur, Nacro, Narreddula, Panduga, Pathak, Shimpukade, Tan, Xiang, Qiang, & Ghosh, 2012).
Photocatalysis and Complex Molecule Construction
- Photocatalytic Dearomative Cycloaddition : A study by Oderinde et al. (2020) utilized tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters in a [2 + 2] cycloaddition reaction. This photocatalytic process is crucial for constructing complex molecules with potential pharmaceutical applications, emphasizing the utility of tert-butyl derivatives in photocatalysis (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).
Enzymatic Oxidation
- Chloroperoxidase Catalysis : Hartmann and Streb (2006) researched the chloroperoxidase-catalyzed oxidation of indole, using tert-butyl hydroperoxide as an oxidant. This study contributes to the understanding of enzymatic oxidation processes, with implications for the production of fine chemicals and pharmaceuticals (Hartmann & Streb, 2006).
作用機序
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities . They are prevalent in many natural products and drugs, playing a crucial role in cell biology .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Potential
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
生化学分析
Biochemical Properties
2-Tert-butyl-5-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as GSK-3β and YbtE . The interaction of this compound with these enzymes can lead to the modulation of biochemical pathways, influencing cellular processes and functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to changes in cellular responses . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to inhibition or activation of their functions. For example, the binding of this compound to GSK-3β can inhibit its activity, resulting in downstream effects on gene expression and cellular processes . Additionally, this compound can induce changes in the expression of genes involved in metabolic pathways and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy in biochemical assays . Long-term exposure to this compound may lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies on indole derivatives have demonstrated threshold effects, where specific dosages are required to achieve desired outcomes . It is essential to determine the optimal dosage to maximize the benefits and minimize the risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence the metabolism of amino acids, lipids, and carbohydrates . The interaction of this compound with these metabolic pathways can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific cellular compartments can influence its efficacy and potency in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . The subcellular localization of this compound can determine its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-tert-butyl-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFHRKGIPRJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500582 | |
| Record name | 2-tert-Butyl-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69622-40-8 | |
| Record name | 2-tert-Butyl-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















